3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound featuring a pyrrolidinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Functional Group Introduction: Various functional groups such as hydroxy, methoxy, and benzoyl groups are introduced through specific reactions like hydroxylation, methylation, and acylation.
Final Assembly: The final compound is assembled by coupling the pyrrolidinone core with the pyridine and benzoyl moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrrolidinone core or other functional groups.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated pyrrolidinone derivative.
Scientific Research Applications
3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: Structurally similar compounds that have diverse applications in organic synthesis and medicinal chemistry.
Benzoyl Derivatives: Compounds with benzoyl groups that exhibit similar reactivity and applications.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone core that are used in various chemical and biological applications.
Uniqueness
3-HYDROXY-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-3-YL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C30H25N3O4 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H25N3O4/c1-20-5-2-6-21(15-20)19-37-25-11-9-23(10-12-25)28(34)26-27(24-8-4-14-32-17-24)33(30(36)29(26)35)18-22-7-3-13-31-16-22/h2-17,27,34H,18-19H2,1H3/b28-26- |
InChI Key |
RXGFWSLVYOCYQC-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CN=CC=C5)O |
Origin of Product |
United States |
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